![molecular formula C21H14BrN3 B3329546 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine CAS No. 607739-87-7](/img/structure/B3329546.png)
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Overview
Description
“4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives is often achieved through the reaction of certain precursors. For example, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide afforded the corresponding pyridinethione which was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed chemically by their preparations with other pathways and their spectral data . For example, the structure of 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-phenylacetamide was confirmed by its IR spectrum .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse. For instance, Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, was isolated from soil. Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined through various analytical techniques. For instance, the melting point of 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-phenylacetamide was found to be 230–235 °C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Novel Heterocyclic Compounds
The compound can be used to prepare libraries of novel heterocyclic compounds with potential biological activities . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Antimicrobial Applications
The compound has been used in the synthesis of biologically active pyridine derivatives . These derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Antifungal Applications
Pyrimidine derivatives, which can be synthesized using this compound, have shown antifungal activity . Preliminary biological tests showed that some of these compounds exhibited higher antifungal activity against Phomopsis sp .
Mechanism of Action
Target of Action
Pyridine derivatives have been known to exhibit a variety of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The compound’s molecular weight of 38925 could potentially influence its bioavailability.
Result of Action
It’s known that pyridine derivatives can exhibit antimicrobial activity .
Action Environment
The compound’s sensitivity to the underlying metallic surfaces has been noted .
Future Directions
The future directions for research on pyrimidine derivatives are promising. They are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides is urgently required .
properties
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-6-pyridin-2-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-17-11-9-15(10-12-17)19-14-20(18-8-4-5-13-23-18)25-21(24-19)16-6-2-1-3-7-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZKIPLILIXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733557 | |
Record name | 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine | |
CAS RN |
607739-87-7 | |
Record name | 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.